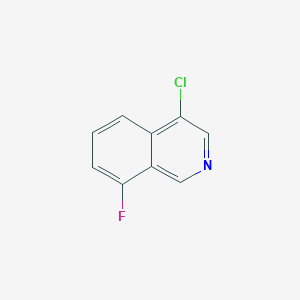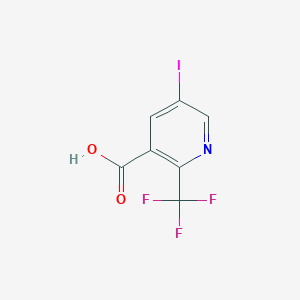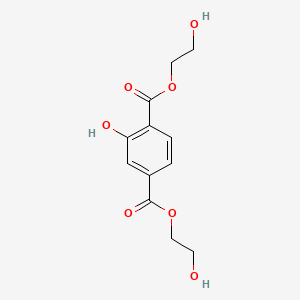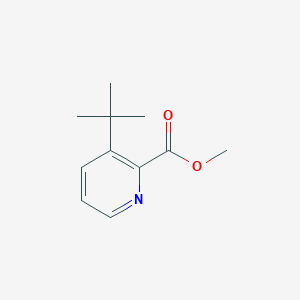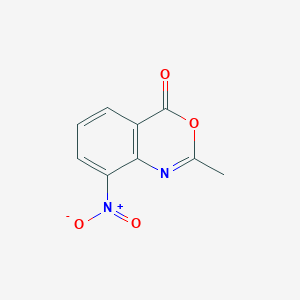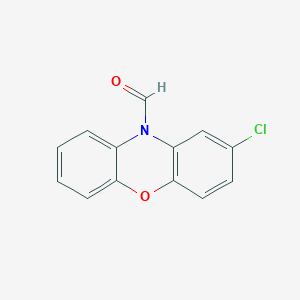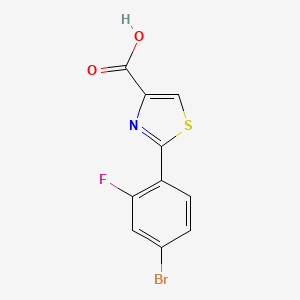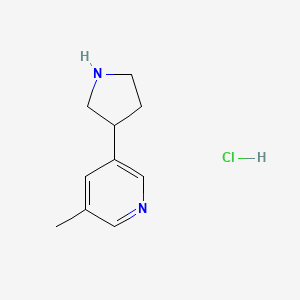
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a pyrrolidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the reaction of 3-methylpyridine with a suitable pyrrolidine derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in studying biochemical pathways or as a potential therapeutic agent.
Medicine: It could be explored for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: The compound may find applications in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
3-Methyl-5-(pyrrolidin-3-yl)pyridine Hydrochloride can be compared with other similar compounds, such as:
3-Methylpyridine: Lacks the pyrrolidin-3-yl group.
Pyrrolidine derivatives: May have different substituents on the pyrrolidine ring.
Other pyridine derivatives: May have different positions or types of substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-methyl-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-10(7-12-5-8)9-2-3-11-6-9;/h4-5,7,9,11H,2-3,6H2,1H3;1H |
InChI Key |
XXALZLGIICGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


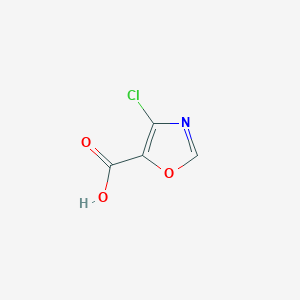
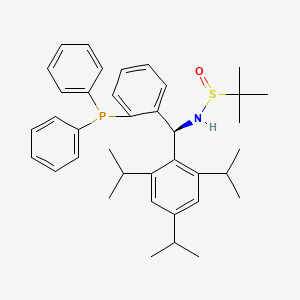

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
